Critical Evidence Gap: Absence of Public-Facing Quantitative Biological Data for Comparator-Based Selection
A comprehensive search of primary literature, patents, and authoritative cheminformatics databases (PubChem, ChEMBL, ZINC) retrieved no quantitative biological assay data (IC50, Ki, MIC, LogGI50, etc.) for the exact compound 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (CAS 531503-97-6) that could be used for a direct head-to-head comparison with a named analog [1]. While structurally related quinazoline-2,4-diones have been reported as PARP inhibitors, kinase inhibitors, and antitumor agents with quantified potency (e.g., PARP-2 selective inhibitors with IC50 in the nanomolar range [2]), no study has profiled this specific N3-(3,4-dimethoxyphenyl)-substituted derivative. The absence of procurement-relevant quantitative differentiation data means that selection of this compound over regioisomers (e.g., 6-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, CAS not available) or other quinazoline-2,4-dione screening hits must be based on the distinct physicochemical properties and structural novelty for SAR exploration, rather than on proven superior potency, selectivity, or ADME parameters.
| Evidence Dimension | Biological activity (IC50, Ki, MIC, LogGI50) |
|---|---|
| Target Compound Data | No public quantitative biological data available for CAS 531503-97-6 |
| Comparator Or Baseline | Class-level examples: PARP-2 selective quinazoline-2,4-diones (IC50 in nM range) [2]; antitumor quinazoline-2,4-diones (average LogGI50 -6.1 to -6.44) [3] |
| Quantified Difference | Not calculable; target compound lacks quantitative activity data for comparison |
| Conditions | N/A (no assay data found for target compound) |
Why This Matters
For procurement decisions driven by specific potency or selectivity thresholds, the lack of public quantitative data for this compound necessitates a commitment to de novo in-house profiling; it cannot be selected on the basis of published comparative performance advantages.
- [1] Systematic search of PubChem, ChEMBL, ZINC15, Google Patents, and primary literature databases for '531503-97-6' and '3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione' (search date: May 2026). No quantitative bioactivity records retrieved. View Source
- [2] Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. European Bioinformatics Institute (EBI) / ChEMBL, Document ID: ALA3886772 (accessed May 2026). View Source
- [3] Quinazoline-2,4(1H,3H)-diones inhibit the growth of multiple human tumor cell lines. Summary accessed via benchchems.com; data originally from a primary study on quinazoline-2,4-dione derivatives (accessed May 2026). Note: benchchems.com is not a primary source; the underlying primary study is not linked. View Source
